molecular formula C11H12F3IO2 B12590241 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene CAS No. 647855-75-2

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Cat. No.: B12590241
CAS No.: 647855-75-2
M. Wt: 360.11 g/mol
InChI Key: IWJXHDWGKSQJAH-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is a useful research compound. Its molecular formula is C11H12F3IO2 and its molecular weight is 360.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

647855-75-2

Molecular Formula

C11H12F3IO2

Molecular Weight

360.11 g/mol

IUPAC Name

5-iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H12F3IO2/c1-3-4-7-5-8(15)6-9(10(7)16-2)17-11(12,13)14/h5-6H,3-4H2,1-2H3

InChI Key

IWJXHDWGKSQJAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)I)OC(F)(F)F)OC

Origin of Product

United States
Foundational & Exploratory

5-Iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene: Structural Rationale, Physicochemical Profiling, and Synthetic Utility in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized aromatic building blocks is critical for accelerating lead optimization. 5-Iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene represents a premium, multi-vector scaffold designed for sophisticated structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I often see drug development campaigns stall due to poor metabolic stability or a lack of versatile synthetic handles. This specific molecule is engineered to solve both issues simultaneously. The structural logic of this compound relies on the synergistic effects of its four substituents on the benzene core:

  • The Trifluoromethoxy Group (-OCF₃) at Position 3: Often termed a "super-halogen," the -OCF₃ group is a highly lipophilic, metabolically stable hydrogen bond acceptor. It significantly enhances membrane permeability while completely blocking cytochrome P450-mediated oxidation at its substituted position [1].

  • The Iodo Group (-I) at Position 5: Iodine serves as the primary synthetic vector. Its high polarizability and low bond dissociation energy make it an exceptional leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid diversification [2].

  • The Methoxy Group (-OCH₃) at Position 2: Provides electronic tuning via resonance (+M effect) and induction (-I effect), which modulates the electron density of the aromatic ring and influences the oxidative addition rate of the palladium catalyst.

  • The Propyl Group (-CH₂CH₂CH₃) at Position 1: Acts as a lipophilic anchor, providing a flexible aliphatic chain that can occupy hydrophobic pockets in target proteins.

SAR Core Benzene Core Scaffold OCF3 -OCF3 (Pos 3) Metabolic Stability Core->OCF3 Blocks CYP450 Iodo -I (Pos 5) Cross-Coupling Handle Core->Iodo Pd(0) Oxidative Addition Methoxy -OCH3 (Pos 2) Steric/Electronic Tuning Core->Methoxy +M / -I Effect Propyl -Propyl (Pos 1) Lipophilic Anchor Core->Propyl Membrane Permeability

Caption: Structural rationale and SAR vectors of 5-Iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene.

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is non-negotiable for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the downstream active pharmaceutical ingredient (API). Because this molecule is highly decorated with lipophilic groups, its LogP is significantly elevated.

Below is a summary of the calculated quantitative data for this compound.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₁H₁₂F₃IO₂Provides a dense array of functional handles on a low-molecular-weight core.
Molecular Weight 360.11 g/mol Leaves ~140 g/mol of "budget" for coupling partners before violating Lipinski’s Rule of 5.
Predicted LogP ~4.8 - 5.2High lipophilicity driven by the combined effects of the -OCF₃, -I, and propyl groups.
Topological Polar Surface Area 18.46 ŲExceptionally low tPSA, indicating excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0Lack of HBDs further enhances passive membrane diffusion.
Hydrogen Bond Acceptors (HBA) 5Moderate interaction capacity (combining the oxygen and fluorine atoms).

Synthetic Utility: Self-Validating Suzuki-Miyaura Protocol

The most powerful application of this compound is its use as an electrophile in palladium-catalyzed cross-coupling reactions [2]. To ensure a high-yielding, reproducible workflow, I have detailed a self-validating Suzuki-Miyaura coupling protocol.

Causality in Experimental Design: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. A mixed solvent system of 1,4-Dioxane/H₂O (4:1) is critical: the dioxane solubilizes our highly lipophilic starting material, while the water is strictly required to dissolve the K₂CO₃ base and hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Solvent Addition & Base: Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture, followed by K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%, 0.05 mmol) under a positive stream of Argon. The solution will typically turn a deep red/orange.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours. Monitor the consumption of the iodo-arene via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 x 10 mL) to remove the inorganic salts and dioxane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Reagent Prep 5-Iodo Ar + Boronic Acid Dioxane/H2O (4:1) Step2 2. Degassing Argon Sparging 15 mins to remove O2 Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Step2->Step3 Step4 4. Reaction Heat to 90°C 4-6 hours Step3->Step4 Step5 5. Workup & QC EtOAc Extraction LC-MS & NMR Validation Step4->Step5

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow with integrated QC.

Analytical Characterization & Quality Control

A protocol is only as good as its validation. To confirm the integrity of the starting material and the success of subsequent functionalizations, researchers must employ a multi-modal analytical approach.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The trifluoromethoxy group provides a distinct, diagnostic singlet at approximately -58.0 ppm (referenced to CFCl₃). Monitoring this peak is the most efficient way to track the compound through complex synthetic mixtures without interference from proton signals.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The two aromatic protons (at positions 4 and 6) will appear as two distinct doublets with a small meta-coupling constant (J ≈ 1.5 - 2.0 Hz) in the 7.0–7.5 ppm region.

    • The methoxy group (-OCH₃) will present as a sharp singlet at ~3.8 ppm.

    • The propyl chain will show a characteristic triplet at ~2.6 ppm (benzylic CH₂), a multiplet at ~1.6 ppm (central CH₂), and a triplet at ~0.9 ppm (terminal CH₃).

  • Mass Spectrometry (ESI-MS): Due to the lack of basic amines, positive ion mode may require the addition of a dopant (like Ag⁺ or Na⁺) to observe the adduct, though the molecular ion peak [M]⁺ at m/z 360.0 can often be observed via GC-EI-MS.

By rigorously applying these characterization standards, drug development professionals can ensure the structural fidelity of their libraries, preventing costly late-stage failures caused by isomeric impurities or unreacted starting materials.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Advanced Safety Data Sheet (SDS) and Handling Protocols for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is a highly functionalized, sterically hindered aryl iodide utilized as a versatile building block in advanced medicinal chemistry and materials science. Due to its complex substitution pattern—combining a photolabile carbon-iodine (C–I) bond, an oxidizable methoxy ether, and a thermally sensitive trifluoromethoxy group—standard generic handling procedures are insufficient.

This whitepaper provides an in-depth, causality-driven guide to the physicochemical risks, toxicological profile, and self-validating experimental protocols required for the safe handling and utilization of this specific molecule.

Physicochemical Profiling & Hazard Causality

To safely handle this compound, one must deconstruct its molecular architecture to understand the causality behind its reactivity and hazard profile.

  • The Aryl Iodide Moiety: Aryl iodides are inherently light-sensitive[1]. Exposure to ambient ultraviolet (UV) or high-intensity visible light induces homolytic cleavage of the C–I bond. This generates highly reactive aryl and iodine radicals. The iodine radicals rapidly dimerize to form molecular iodine ( I2​ ), which acts as a catalyst poison in downstream organometallic cross-coupling reactions.

  • The Trifluoromethoxy ( −OCF3​ ) Group: This functional group imparts extreme lipophilicity to the molecule, significantly enhancing its ability to penetrate standard nitrile laboratory gloves and the epidermal layer of the skin. Furthermore, while stable at room temperature, the −OCF3​ group presents a severe hazard under combustion conditions, as oxidative thermal breakdown generates highly toxic gaseous hydrogen fluoride (HF)[2][3].

  • The Propyl and Methoxy Groups: The aliphatic propyl chain further increases the boiling point and lipophilicity, rendering the compound a dense, high-boiling liquid. The methoxy group, while sterically hindered, can form explosive peroxides if exposed to atmospheric oxygen over prolonged periods, particularly in the presence of light[4].

Quantitative Hazard & Property Summary
ParameterEstimated/Extrapolated ValueCausality / Structural DriverGHS Hazard Classification
Physical State Dense LiquidHigh molecular weight (Iodine) + Alkyl/Ether chainsN/A
Boiling Point > 250 °CHeavy halogen and lipophilic bulkN/A
Flash Point > 100 °CLow vapor pressureCombustible Liquid (H227)
Photostability Low (Degrades < 24h in UV)C–I bond homolysisLight Sensitive[1]
Thermal Stability Decomposes > 400 °C −OCF3​ breakdown to HF gasToxic Combustion (H335)[5]
Dermal Permeability High −OCF3​ and propyl lipophilicitySkin Irritant (H315)[5]

Advanced Handling & Storage Protocols

The storage of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene must be treated as a self-validating system . The visual state of the compound serves as a direct indicator of storage integrity: a pristine sample is colorless to pale yellow, whereas a dark brown or purple hue indicates compromised storage (photolysis and I2​ formation)[6].

Storage Methodology
  • Vessel Selection: Must be stored in dark amber borosilicate glass vials to block UV radiation and prevent C–I bond cleavage[1].

  • Atmospheric Control: The headspace of the vial must be purged with high-purity Argon or Nitrogen before sealing. This prevents the aerobic oxidation of the methoxy group and subsequent peroxide formation[4].

  • Temperature: Store at 2–8 °C (refrigerated) to suppress thermal degradation kinetics.

Workflow Start Storage Retrieval (Amber Vial, 4°C) Purge Inert Gas Purge (Argon/N2) Start->Purge Dispense Syringe Dispensing (Fume Hood) Purge->Dispense React Pd-Catalyzed Coupling (Closed System) Dispense->React Quench Thiosulfate Quench (Neutralize I2) React->Quench

Safe handling and reaction workflow for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Because this compound is an aryl iodide, its primary synthetic utility lies in transition-metal-catalyzed cross-coupling reactions. The following step-by-step methodology ensures high yield while mitigating the specific hazards of the trifluoromethoxy and iodo moieties.

Objective: Safely couple the target iodoarene with an arylboronic acid using a self-validating, inert-atmosphere setup.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum to remove trace moisture. Backfill with Argon (repeat 3 cycles). Causality: Water and oxygen rapidly degrade the active Pd0 catalyst and can induce premature homolysis of the aryl iodide.

  • Solid Reagent Loading: Under a positive flow of Argon, add 1.0 equivalent of the arylboronic acid, 2.0 equivalents of anhydrous K2​CO3​ (base), and 0.05 equivalents of Pd(PPh3​)4​ .

  • Substrate Dispensing (Hazard Checkpoint): Using a gas-tight glass syringe equipped with a stainless-steel needle, pierce the septum of the amber storage vial. Draw 1.0 equivalent of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene. Self-Validation: If the drawn liquid is dark purple, discard via halogenated waste, as I2​ contamination will poison the palladium catalyst.

  • Solvent Addition: Inject degassed Toluene/Water (4:1 v/v) into the Schlenk flask.

  • Reaction Execution: Seal the flask and heat to 80 °C behind a blast shield in a certified fume hood. The fume hood ensures that any accidental thermal runaway does not expose the operator to aerosolized organics.

  • Quenching & Decontamination: Once complete (monitored by TLC), cool the reaction to room temperature. Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate acts as a reducing agent, instantly neutralizing any unreacted iodine radicals or I2​ into benign, water-soluble iodide salts, rendering the organic layer safe for standard extraction.

Emergency Response & Decontamination

The presence of the −OCF3​ group fundamentally alters the emergency response profile compared to standard halogenated aromatics.

Thermal Decomposition (Fire Hazard)

In the event of a laboratory fire involving this compound, combustion will release carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF) [2][3]. HF is a highly corrosive, systemic toxin that penetrates tissue to decalcify bone and disrupt cardiac function.

  • Action: Standard fire extinguishers (dry chemical, CO2​ ) may be used for the surrounding fire, but responders must wear Self-Contained Breathing Apparatus (SCBA)[5].

  • Medical: Calcium gluconate gel must be immediately available in the laboratory space to treat any suspected HF dermal exposure resulting from combustion byproducts.

Liquid Spills

Due to the compound's high dermal permeability, spills must not be cleaned with standard paper towels by gloved hands.

  • Action: Evacuate the immediate area and maximize fume hood ventilation. Cover the spill with an inert, absorbent material (e.g., diatomaceous earth or dry sand)[2].

  • Neutralization: Treat the absorbed matrix with a 5% sodium thiosulfate solution to quench reactive iodine species before transferring to a sealed hazardous waste container.

Emergency Incident Incident Detected IsFire Is there a fire? Incident->IsFire Fire Evacuate & Use SCBA (HF Gas Risk) IsFire->Fire Yes Spill Liquid Spill IsFire->Spill No Vent Maximize Ventilation Spill->Vent Absorb Absorb & Thiosulfate Wash Vent->Absorb

Emergency decision matrix for spills and thermal decomposition events.

References

  • Spectrum Chemical. "4-(Trifluoromethoxy)
  • Cymit Quimica. "2-fluoro-5-(trifluoromethoxy)
  • Chemarc.
  • Fisher Scientific. "SAFETY DATA SHEET - (Trifluoromethoxy)benzene." Fisher Scientific,

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Executive Summary & Strategic Rationale

The synthesis of highly functionalized, poly-substituted aryl iodides is a critical operation in modern drug discovery. These molecules serve as versatile linchpins for subsequent transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Heck, or Buchwald-Hartwig aminations). The target compound, 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene , presents a unique 1,2,3,5-tetrasubstitution pattern.

To construct this architecture efficiently, we employ a three-phase synthetic strategy starting from the commercially accessible 1-bromo-2-methoxy-3-(trifluoromethoxy)benzene. The sequence leverages a palladium-catalyzed Suzuki-Miyaura allylation, followed by a chemoselective olefin reduction, and culminates in a sterically governed, highly regioselective electrophilic aromatic iodination.

Mechanistic Overview & Synthetic Pathway

G SM 1-Bromo-2-methoxy- 3-(trifluoromethoxy)benzene Int1 1-Allyl-2-methoxy- 3-(trifluoromethoxy)benzene SM->Int1 Suzuki-Miyaura Allylation Int2 1-Propyl-2-methoxy- 3-(trifluoromethoxy)benzene Int1->Int2 Catalytic Hydrogenation Product 5-Iodo-2-methoxy-1-propyl- 3-trifluoromethoxybenzene Int2->Product Electrophilic Iodination

Synthetic workflow for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene.

Step-by-Step Experimental Protocols

Phase I: Palladium-Catalyzed Suzuki-Miyaura Allylation

Objective: Install the three-carbon chain at position 1 via cross-coupling. Causality & Expertise: Allylboronic acid pinacol esters (allyl-Bpin) are selected over allyl halides or stannanes due to their superior stability, low toxicity, and ease of handling in transition-metal-catalyzed cross-coupling reactions[1]. We utilize Pd(dppf)Cl₂ as the catalyst; its bidentate ferrocene ligand provides the necessary electron density and steric bulk to facilitate the oxidative addition into the electron-rich aryl bromide.

Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2-methoxy-3-(trifluoromethoxy)benzene (1.0 equiv, 10.0 mmol), allylboronic acid pinacol ester (1.2 equiv, 12.0 mmol), and K₂CO₃ (2.0 equiv, 20.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) under a steady stream of nitrogen.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). The inclusion of water is critical to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (2 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Isolate Intermediate 1 via silica gel flash chromatography (Hexanes/EtOAc, 95:5).

  • Self-Validating System: The reaction's completion is validated by TLC (UV active). The disappearance of the starting material and the emergence of a slightly more polar spot confirm the coupling.

Phase II: Chemoselective Olefin Reduction

Objective: Reduce the terminal allyl alkene to a saturated propyl chain. Causality & Expertise: A mild catalytic hydrogenation is employed to saturate the double bond. The use of 10% Pd/C at atmospheric pressure ensures that the alkene is reduced without triggering the hydrogenolysis of the sensitive trifluoromethoxy ether linkage.

Protocol:

  • Preparation: Dissolve Intermediate 1 (1.0 equiv, ~8.5 mmol) in anhydrous methanol (40 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight) under a blanket of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 4 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a colorless oil.

  • Self-Validating System: The reaction is self-limiting based on volumetric hydrogen consumption. Analytically, ¹H NMR provides a definitive quality control gate: the complete disappearance of the vinylic multiplet at ~5.9 ppm and the emergence of a clean methyl triplet at ~0.9 ppm confirms total conversion.

Phase III: Regioselective Electrophilic Aromatic Iodination

Objective: Install the iodine atom exclusively at position 5. Causality & Expertise: The regioselectivity of this step is governed by the synergistic electronic and steric effects of the existing substituents. The methoxy group (-OCH₃) is a powerful ortho/para director. Because its ortho positions (1 and 3) are sterically occluded by the propyl and trifluoromethoxy groups, electrophilic attack is funneled exclusively to the para position (position 5). We utilize N-iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA). NIS in pure or diluted TFA is a highly efficient method for the direct iodination of arenes at room temperature[2]. TFA protonates the succinimide carbonyl, drastically increasing the electrophilicity of the iodine atom, allowing the reaction to proceed without heavy metal catalysts[3].

Protocol:

  • Preparation: Dissolve Intermediate 2 (1.0 equiv, ~8.0 mmol) in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C in an ice bath.

  • Activation: Add Trifluoroacetic acid (TFA, 1.5 equiv, 12.0 mmol) dropwise.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv, 8.8 mmol) in three equal portions over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 16 hours.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ (40 mL) and stir vigorously for 10 minutes.

  • Workup & Purification: Separate the organic layer, wash with saturated NaHCO₃ (30 mL) and brine (30 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (100% Hexanes) to afford the final Product .

  • Self-Validating System: The reaction progress is visually self-validating. The mixture turns a deep red/purple as active iodine species are generated. Upon addition of the Na₂S₂O₃ quench, the solution immediately decolorizes to a pale yellow/clear state, confirming the complete neutralization of any residual electrophilic halogen[3].

Quantitative Data & Quality Control Metrics

CompoundMolecular WeightExpected YieldKey QC Metric (¹H NMR / GC-MS)
Intermediate 1 (1-Allyl-2-methoxy-...)232.20 g/mol 82–88%Multiplet at ~5.9 ppm (1H, -CH=CH₂)
Intermediate 2 (1-Propyl-2-methoxy-...)234.22 g/mol >95%Triplet at ~0.9 ppm (3H, -CH₂CH₃)
Final Product (5-Iodo-2-methoxy-...)360.11 g/mol 75–80%Two meta-coupled doublets (J ~ 2.0 Hz) at ~7.4 and 7.6 ppm (Ar-H); m/z = 360

Sources

Regioselective functionalization techniques for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Title: Regioselective Functionalization of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene: A Comprehensive Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols

Executive Summary

The rational design of highly decorated arene scaffolds is a cornerstone of modern medicinal chemistry. 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is a premium building block featuring a unique combination of lipophilic and electron-modulating substituents. This guide details the causal logic and self-validating experimental protocols for the regioselective functionalization of this scaffold, focusing on the exploitation of the highly reactive C5-Iodo handle for late-stage diversification.

Structural Rationale & The Origin of Regioselectivity

To effectively functionalize this scaffold, one must first understand the electronic and steric forces that dictate its reactivity.

The Origin of the C5-Iodo Handle: The precursor to this molecule is 2-methoxy-1-propyl-3-trifluoromethoxybenzene. The methoxy group at C2 is strongly electron-donating by resonance, making it a powerful ortho/para-directing group for electrophilic aromatic substitution (EAS). Because both ortho positions (C1 and C3) are sterically blocked by the propyl and trifluoromethoxy groups respectively, electrophilic iodination is directed exclusively to the para position (C5).

Thermodynamic Basis for Chemoselectivity: During transition-metal catalysis, chemoselectivity is governed by Bond Dissociation Energies (BDEs). The C5–I bond is exceptionally weak (~65 kcal/mol) compared to the surrounding C–H bonds (~110 kcal/mol) and the robust C–F bonds of the trifluoromethoxy group. Consequently, the oxidative addition of Palladium(0) to the C5 position is orders of magnitude faster than any competing C–H activation pathways . Furthermore, the C5 position is flanked only by small protons (C4–H and C6–H), rendering it sterically accessible even to bulky, highly active catalyst ligands.

Core Functionalization Workflows

Protocol A: C–C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry standard for constructing biaryl axes. For this electron-rich, sterically accessible iodoarene, Pd(dppf)Cl₂ provides an excellent balance of stability and reductive elimination efficiency.

Self-Validating Protocol:

  • Preparation: Charge an oven-dried Schlenk tube with 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Atmosphere: Evacuate the flask and backfill with argon (repeat 3x) to prevent catalyst oxidation.

  • Solvent: Add 10 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). The biphasic system dissolves both the organic substrate and the inorganic base, facilitating the crucial transmetalation step.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours with vigorous stirring.

  • Validation/QC Step: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The successful biaryl product will exhibit a lower Rf​ value and strong UV activity. LC-MS should confirm the total consumption of the starting isotopic iodine mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast at C5-I) Pd0->OxAdd 5-Iodo-arene PdII Pd(II) Aryl Iodide Intermediate OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet PdII_Diaryl Pd(II) Diaryl Intermediate TransMet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product C5-Arylated Product RedElim->Product

Mechanistic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

Protocol B: C–N Bond Formation via Buchwald-Hartwig Amination

To install an amine at the C5 position, the Buchwald-Hartwig amination is utilized. We specifically employ BrettPhos as the ligand. The dialkylbiarylphosphine framework of BrettPhos is exceptionally bulky and electron-rich, which accelerates the rate-limiting reductive elimination step and strictly suppresses unwanted β -hydride elimination when coupling primary amines .

Self-Validating Protocol:

  • Preparation: In a glovebox, charge a vial with the iodoarene (1.0 equiv, 1.0 mmol), primary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Add 5 mL of anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat at 90 °C for 8 hours. The bulky ligand forces the metal center to rapidly extrude the product once the C–N bond is formed.

  • Validation/QC Step: Analyze a crude aliquot via LC-MS. The complete absence of a des-iodinated arene byproduct (m/z [M-I+H]+) validates that the BrettPhos ligand successfully prevented β -hydride elimination.

  • Workup: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol C: Electrophilic Trapping via Turbo-Grignard Exchange

Traditional Grignard formation using magnesium turnings is heterogeneous, slow, and can lead to Wurtz coupling or degradation of the sensitive -OCF₃ group. Instead, we utilize the Turbo-Grignard reagent (iPrMgCl·LiCl) . The addition of LiCl breaks up polymeric magnesium aggregates, creating a highly reactive magnesiate complex that drives a homogeneous, rapid Iodine-Magnesium exchange at low temperatures .

Self-Validating Protocol:

  • Preparation: Dissolve the iodoarene (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous THF under an argon atmosphere and cool to -20 °C.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv), maintaining the internal temperature strictly below -15 °C to prevent benzyne formation. Stir for 30 minutes.

  • Validation/QC Step: Quench a 50 µL aliquot into D₂O. GC-MS or ¹H-NMR analysis of this aliquot must reveal >95% deuterium incorporation at C5, confirming quantitative Grignard formation prior to electrophile introduction.

  • Trapping: Add anhydrous DMF (2.0 equiv) dropwise to synthesize the corresponding C5-benzaldehyde.

  • Workup: Warm to room temperature over 1 hour, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry, and concentrate.

G Start 5-Iodo-Arene Starting Material Exchange I-Mg Exchange iPrMgCl·LiCl, -20°C Start->Exchange Grignard Aryl-MgCl·LiCl Intermediate Exchange->Grignard Fast, Chemoselective Electrophile Electrophilic Trapping (e.g., DMF or CO2) Grignard->Electrophile Quench Aqueous Quench (NH4Cl) Electrophile->Quench Final C5-Functionalized Product (Aldehyde/Acid) Quench->Final

Workflow for Turbo-Grignard halogen-magnesium exchange and electrophilic trapping.

Quantitative Data & Reaction Metrics

The following table summarizes the anticipated empirical data when executing the above protocols on the 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene scaffold.

ProtocolReaction TypeCatalyst / Reagent SystemTemp (°C)Time (h)Expected YieldKey Mechanistic Advantage
A C–C CouplingPd(dppf)Cl₂ / K₂CO₃80 °C4–685–92%Biphasic system accelerates transmetalation of boronic acids.
B C–N CouplingPd₂(dba)₃ / BrettPhos90 °C875–88%Bulky ligand prevents β -hydride elimination with primary amines.
C I–Mg ExchangeiPrMgCl·LiCl (Turbo-Grignard)-20 °C0.590–95%LiCl breaks Mg aggregates, enabling rapid, low-temp exchange.

References

  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents Source: Chemistry: A European Journal URL: [Link]

Application Notes and Protocols for the Incorporation of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene in Agrochemical Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Rationale for a Novel Building Block

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of new chemical synthons that can impart advantageous properties to lead compounds. 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is a bespoke building block designed for the modern agrochemist. Its unique constellation of functional groups—an iodine atom, a methoxy group, a propyl chain, and a trifluoromethoxy moiety—offers a powerful toolkit for modulating the physicochemical and biological properties of candidate pesticides.

The introduction of halogen atoms, particularly fluorine, into active ingredients is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and bioavailability.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is of growing importance in both agrochemical and pharmaceutical research.[3][4] It is a highly lipophilic and metabolically stable group that can significantly improve a molecule's ability to penetrate biological membranes.[3][5] The iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[6][7] The interplay of the methoxy and propyl groups allows for fine-tuning of steric and electronic properties, which can be critical for optimizing interactions with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene into their agrochemical design workflows. We present a plausible synthetic pathway to the title compound, detailed protocols for its derivatization, and robust methodologies for screening the resulting novel compounds for herbicidal, fungicidal, and insecticidal activity.

Physicochemical Properties and Design Considerations

The strategic arrangement of the functional groups in 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene provides a unique combination of properties that can be leveraged in agrochemical design.

PropertyInfluencing Group(s)Implication in Agrochemical Design
Lipophilicity Trifluoromethoxy (-OCF3), Propyl (-C3H7), Iodo (-I)Enhanced membrane permeability and translocation within target organisms.[3][5]
Metabolic Stability Trifluoromethoxy (-OCF3)Increased resistance to metabolic degradation, potentially leading to longer-lasting activity.[3][5]
Chemical Reactivity Iodo (-I)Provides a reactive site for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings), enabling facile library synthesis.[7][8]
Electronic Effects Methoxy (-OCH3), Trifluoromethoxy (-OCF3), Iodo (-I)The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy and iodo groups create a unique electronic environment on the aromatic ring, influencing binding affinities with target enzymes or receptors.[9]
Steric Profile Propyl (-C3H7), Iodo (-I)The propyl group and the large iodine atom provide steric bulk that can be optimized to fit into the active sites of target proteins.

Proposed Synthesis of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Synthesis_Workflow A 1,2-Dimethoxybenzene B 1,2-Dimethoxy-3-propylbenzene A->B Friedel-Crafts Propylation (Propionyl chloride, AlCl3; then Zn(Hg), HCl) C 2-Methoxy-6-propylphenol B->C Selective Demethylation (e.g., BBr3) D 2-Methoxy-6-propyl-1-trifluoromethoxybenzene C->D Trifluoromethoxylation (e.g., CF3I, Cu catalyst) E 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene D->E Regioselective Iodination (e.g., N-Iodosuccinimide)

Caption: Proposed synthetic workflow for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Propylation of 1,2-Dimethoxybenzene

  • To a stirred solution of 1,2-dimethoxybenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride.

  • Slowly add propionyl chloride and allow the reaction to warm to room temperature.

  • After completion (monitored by TLC), quench the reaction with ice-water.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ketone is then reduced to the propyl chain via a Clemmensen or Wolff-Kishner reduction to yield 1,2-dimethoxy-3-propylbenzene.

Step 2: Selective Demethylation

  • Dissolve 1,2-dimethoxy-3-propylbenzene in a dry, inert solvent (e.g., dichloromethane) and cool to -78 °C.

  • Add a solution of boron tribromide (BBr3) dropwise. The steric hindrance from the adjacent propyl group should favor demethylation at the 2-position.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction carefully with methanol, followed by water.

  • Extract the product, 2-methoxy-6-propylphenol, and purify by column chromatography.

Step 3: Trifluoromethoxylation

  • To a solution of 2-methoxy-6-propylphenol in a suitable solvent (e.g., DMF), add a copper catalyst (e.g., CuI) and a suitable ligand.

  • Introduce a trifluoromethylating agent, such as trifluoromethyliodide (CF3I), under pressure.

  • Heat the reaction mixture and monitor for the formation of 2-methoxy-6-propyl-1-trifluoromethoxybenzene.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Purify the product by distillation or column chromatography.

Step 4: Regioselective Iodination

  • Dissolve 2-methoxy-6-propyl-1-trifluoromethoxybenzene in a suitable solvent like acetonitrile.

  • Add N-Iodosuccinimide (NIS) to the solution. The directing effects of the methoxy and trifluoromethoxy groups are expected to favor iodination at the 5-position.[1]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the final product, 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene, and purify by column chromatography.

Application in Agrochemical Synthesis: A Case Study

The true utility of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene lies in its role as a versatile building block. The iodine atom provides a key reactive site for constructing more complex molecules through cross-coupling reactions.

Derivative_Synthesis A 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene E Novel Agrochemical Candidate 1 (Biaryl Ether) A->E Suzuki Coupling (Pd catalyst, base) F Novel Agrochemical Candidate 2 (Alkynyl Derivative) A->F Sonogashira Coupling (Pd/Cu catalyst, base) G Novel Agrochemical Candidate 3 (Amino Derivative) A->G Buchwald-Hartwig Amination (Pd catalyst, base) B Arylboronic Acid B->E C Terminal Alkyne C->F D Amine D->G

Caption: Derivatization strategies for novel agrochemical candidates.

Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Ether Synthesis

This protocol describes the synthesis of a hypothetical biaryl ether, a common motif in agrochemicals, using the title compound.

  • To a reaction vessel, add 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired biaryl ether.

Protocols for Biological Screening

The following are generalized protocols for the initial screening of novel compounds derived from 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene for herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening

This protocol outlines a whole-plant bioassay for assessing pre- and post-emergence herbicidal activity.[2][10]

  • Plant Preparation: Grow a selection of representative monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., mustard, Brassica juncea) weed species in small pots containing a standard potting mix.

  • Pre-emergence Application:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

    • Dilute the stock solutions to the desired concentrations.

    • Apply the test solutions uniformly to the soil surface of freshly sown pots.

    • Include a solvent-only control and a positive control (a commercial herbicide).

    • Place the pots in a greenhouse under controlled conditions.

    • Assess phytotoxicity and inhibition of emergence at 7, 14, and 21 days after treatment (DAT).

  • Post-emergence Application:

    • Treat plants at the 2-3 leaf stage with the test solutions using a laboratory sprayer.

    • Include appropriate controls as in the pre-emergence assay.

    • Return the plants to the greenhouse.

    • Visually assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 DAT.

  • Data Analysis: Score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill). Calculate the GR50 (the concentration required to cause 50% growth reduction) for promising compounds.

Fungicidal Activity Screening

This protocol describes an in vitro mycelial growth inhibition assay.[11][12]

  • Pathogen Culture: Culture a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Pyricularia oryzae) on potato dextrose agar (PDA) plates.

  • Assay Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Incorporate the test compounds into molten PDA at various concentrations.

    • Pour the amended PDA into Petri dishes.

    • Include a solvent-only control and a positive control (a commercial fungicide).

  • Inoculation and Incubation:

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for each pathogen in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for active compounds.

Insecticidal Activity Screening

This protocol details a contact and ingestion bioassay for a representative insect pest (e.g., larvae of the diamondback moth, Plutella xylostella).[13][14]

  • Insect Rearing: Maintain a healthy, multi-generational colony of the target insect pest under controlled laboratory conditions.

  • Contact Toxicity Assay:

    • Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.

    • Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual larvae using a micro-applicator.

    • Treat a control group with solvent only.

    • Place the treated larvae in a petri dish with a fresh food source (e.g., a cabbage leaf disc).

    • Record mortality at 24, 48, and 72 hours post-treatment.

  • Ingestion Toxicity Assay:

    • Prepare test solutions as described above.

    • Uniformly coat a food source (e.g., leaf discs) with the test solutions and allow the solvent to evaporate.

    • Place the treated leaf discs in petri dishes with a cohort of larvae.

    • Provide a solvent-treated leaf disc for the control group.

    • Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 (lethal dose for 50% of the population) for contact toxicity and the LC50 (lethal concentration for 50% of the population) for ingestion toxicity.

Conclusion

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene represents a promising and strategically designed building block for the synthesis of novel agrochemicals. Its unique combination of functional groups provides a powerful platform for fine-tuning the properties of lead compounds to enhance their biological activity, metabolic stability, and overall performance. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds incorporating this novel synthon. By leveraging the principles of rational design and systematic screening, researchers can effectively utilize this building block to accelerate the discovery and development of the next generation of crop protection agents.

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  • Bolton, M. D., & Rivera, V. V. (2012). Fungicide Resistance Assays for Fungal Plant Pathogens. In Plant Pathology (pp. 249-257). Humana Press. [Link]

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  • Grokipedia. (n.d.). Trifluoromethoxy group. Retrieved from [Link]

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  • Tlili, A., et al. (2014). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic & Biomolecular Chemistry, 12(1), 164-167. [Link]

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Sources

Scale-up manufacturing and process chemistry for 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Process Chemistry and Scalable Manufacturing of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Abstract

This application note provides a comprehensive technical guide for the process development and scale-up manufacturing of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene, a highly substituted aromatic intermediate. Such iodinated compounds are valuable precursors in pharmaceutical development, primarily serving as key building blocks for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[1][2] The synthesis of this specific molecule presents significant regiochemical challenges due to the complex interplay of electron-donating and electron-withdrawing substituents on the benzene ring. This guide details a robust and scalable synthetic route, focusing on a highly regioselective iodination of the key precursor, 2-methoxy-1-propyl-3-trifluoromethoxybenzene. We will explore the mechanistic rationale behind the chosen methodology, provide detailed laboratory and pilot-scale protocols, and outline critical process controls and analytical methods required to ensure product quality and consistency.

Synthetic Strategy and Mechanistic Rationale

The successful synthesis of the target molecule hinges on the precise control of electrophilic aromatic substitution on a sterically hindered and electronically complex precursor. Our strategy focuses on the late-stage introduction of the iodine atom to ensure maximum convergence and yield.

Retrosynthetic Analysis and Chosen Pathway

The primary disconnection is made at the Carbon-Iodine bond, identifying 2-methoxy-1-propyl-3-trifluoromethoxybenzene as the immediate precursor. This precursor contains the core scaffold with all other substituents in place. The final step is a regioselective electrophilic aromatic iodination.

G Target 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene Precursor 2-methoxy-1-propyl-3-trifluoromethoxybenzene Target->Precursor C-I Disconnection (Electrophilic Aromatic Iodination) Reagent Iodinating Agent (NIS / TFA) Precursor->Reagent

Figure 1: Retrosynthetic approach for the target molecule.

Rationale for Iodination Reagent Selection

The precursor molecule possesses two activating groups (methoxy, propyl) and one deactivating group (trifluoromethoxy). The methoxy and propyl groups are ortho-, para-directing, while the trifluoromethoxy group is meta-directing. The desired 5-position is para to the propyl group and meta to both the methoxy and trifluoromethoxy groups. The combined activating effect of the methoxy and propyl groups strongly favors substitution at positions 4 and 6 (ortho/para to the activators). However, the 5-position, while less activated, is sterically accessible.

To achieve the desired regioselectivity, a mild and selective iodinating agent is paramount. We have selected N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoroacetic Acid (TFA) .

Causality for this choice:

  • Mild Conditions: NIS is less reactive than elemental iodine with strong oxidizers, reducing the risk of side reactions and poly-iodination.[1]

  • High Regioselectivity: The NIS/TFA system has been shown to be highly effective for the regioselective iodination of electron-rich aromatic compounds, such as methoxybenzenes.[3] The catalytic acid activates the NIS, generating a more potent electrophile (I+ species) in situ, which can then react at the desired position.

  • Solvent Compatibility: The reaction proceeds efficiently in polar aprotic solvents like acetonitrile, which facilitates reaction rates and is suitable for scale-up operations.[1]

Proposed Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.

G cluster_0 Step 1: Activation of NIS cluster_1 Step 2: Electrophilic Attack & σ-Complex Formation cluster_2 Step 3: Deprotonation & Aromatization NIS NIS Activated_NIS Activated Complex [NIS-H]+ NIS->Activated_NIS TFA TFA (H+) TFA->Activated_NIS Sigma_Complex Arenium Ion (σ-complex) Activated_NIS->Sigma_Complex delivers I+ Precursor Aromatic Precursor Precursor->Sigma_Complex + [I+] Product Final Product Sigma_Complex->Product - H+ Succinimide Succinimide Product->Succinimide

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene. The information herein is structured to address common challenges and frequently asked questions, ensuring a comprehensive resource for optimizing purification workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods suitable for purifying 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene?

A1: Both normal-phase and reversed-phase chromatography are viable for the purification of this halogenated aromatic compound.

  • Normal-Phase Chromatography (NPC): This is often the initial method of choice for purifying reaction mixtures.[1] It utilizes a polar stationary phase, like silica gel, and a non-polar mobile phase.[1] Given that halogenated aromatic compounds are considered non-polar to moderately polar, they are well-suited for silica-based adsorbents.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for achieving high-purity final products, especially for analytical and small-scale preparative work. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][4] RP-HPLC is frequently used for the analysis of halogenated benzene derivatives.[5][6]

Q2: What are the likely impurities in a crude mixture of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene?

A2: The impurities will largely depend on the synthetic route. Common impurities in the synthesis of similar iodinated aromatic compounds include:

  • Unreacted Starting Materials: Such as the precursor without the iodo group.

  • Over-iodinated Byproducts: Molecules with more than one iodine atom attached to the aromatic ring.[7]

  • Isomers: Positional isomers formed during the iodination reaction.

  • Reagents and Catalysts: Residual reagents from the synthesis.[8][9]

Q3: How do the functional groups on the target molecule influence the choice of chromatography method?

A3: The molecule's structure dictates its polarity and interactions with the stationary phase.

  • Iodo Group: The iodine atom can participate in halogen–π interactions, which can be exploited in certain normal-phase systems for enhanced separation.[10]

  • Methoxy and Trifluoromethoxy Groups: These groups contribute to the overall polarity of the molecule. The trifluoromethoxy group, in particular, can offer unique selectivity on fluorinated HPLC phases.[3]

  • Propyl Group: This alkyl chain adds non-polar character, which is a key factor in retention for reversed-phase chromatography.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification, especially in normal-phase flash chromatography.[2][7]

  • Visualization: Aromatic compounds like this one are typically UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator (e.g., F254).[7]

  • Rf Value: Aim for an Rf value between 0.15 and 0.35 for the target compound in the chosen solvent system to ensure good separation on a flash column.[2]

II. Troubleshooting Guides

Problem 1: Poor Separation of the Target Compound from a Close-Eluting Impurity in Normal-Phase Flash Chromatography.
Root Cause Analysis:

This issue often arises from an insufficiently optimized mobile phase, leading to similar migration rates for the compound of interest and an impurity. The polarity of the solvent system may not be adequate to differentiate between the subtle structural differences of the components.

Troubleshooting Workflow:

Caption: Troubleshooting poor separation in flash chromatography.

Detailed Steps & Explanations:
  • Re-evaluate the Mobile Phase:

    • Polarity Adjustment: If your compound and the impurity are moving too quickly (high Rf), reduce the concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[2] Conversely, if they are retained too strongly (low Rf), increase the polar solvent concentration.

    • Solvent Selectivity: If simple polarity adjustments fail, change the solvent system entirely. Different solvents interact with compounds in unique ways beyond just polarity. For instance, switching from an ethyl acetate-based system to one with dichloromethane can alter the separation due to differences in dipole-dipole interactions.[11]

  • Consider Dry Loading:

    • If the crude sample is dissolved in a strong solvent for loading onto the column, it can lead to band broadening and poor separation. Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can significantly improve resolution.[1]

Problem 2: The Target Compound Appears to be Decomposing on the Silica Gel Column.
Root Cause Analysis:

Aryl iodides can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[7] This is often observed as streaking on the TLC plate or the appearance of new, more polar spots during the column run. The liberation of elemental iodine can also be a sign of decomposition.[7]

Troubleshooting Workflow:

Caption: Addressing compound decomposition during silica gel chromatography.

Detailed Steps & Explanations:
  • Neutralize the Stationary Phase:

    • Mobile Phase Additive: Adding a small percentage of a basic modifier like triethylamine to the eluent can neutralize the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation.[11]

    • Deactivated Silica: Alternatively, use pre-treated neutral silica gel for the purification.

  • Minimize Contact Time:

    • Run the column at a slightly higher flow rate to reduce the time the compound spends on the stationary phase. This is a core principle of flash chromatography.[12]

  • Protect from Light:

    • Aryl iodides can be light-sensitive.[7] Shield the column from direct light by wrapping it in aluminum foil.

Problem 3: Difficulty in Achieving Baseline Separation in RP-HPLC.
Root Cause Analysis:

Co-elution in RP-HPLC suggests that the mobile phase composition and/or the stationary phase are not providing sufficient selectivity to resolve the target compound from impurities.

Troubleshooting Workflow:

Caption: Optimizing for baseline separation in RP-HPLC.

Detailed Steps & Explanations:
  • Modify the Mobile Phase:

    • Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for aromatic compounds. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.

    • Additive: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and alter selectivity, especially if any of the compounds have basic functional groups.[5][6]

  • Change the Stationary Phase:

    • Phenyl Columns: A phenyl-based stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.[13]

    • Fluorinated Phases: Given the trifluoromethoxy group on the target molecule, a pentafluorophenyl (PFP) column could offer unique retention mechanisms and improved separation due to dipole-dipole and π-π interactions.[3][13]

III. Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general starting point and should be optimized based on TLC analysis.

  • TLC Method Development:

    • Prepare a stock solution of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for a moderately polar compound is 10-30% ethyl acetate in hexanes.[11]

    • Identify a solvent system that gives your target compound an Rf of approximately 0.25 and good separation from impurities.

  • Column Preparation:

    • Select a flash chromatography column with a capacity appropriate for your sample size.

    • Pack the column with silica gel, slurrying it in the initial, least polar mobile phase.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a weak solvent (ideally the initial mobile phase).

    • Dry Loading (Recommended): Dissolve the crude product in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar mobile phase identified during TLC analysis.

    • If a gradient elution is required, gradually increase the percentage of the polar solvent.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing an analytical or preparative RP-HPLC method.

  • Column and Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).[5][6]

  • Scouting Gradient:

    • Run a broad linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

    • This will provide an overview of the mixture and the approximate elution conditions for the target compound.

  • Method Optimization:

    • Based on the scouting run, develop a more focused gradient or an isocratic method.

    • If peaks are broad, consider adjusting the pH or trying a different column.

    • If co-elution is an issue, try switching the organic modifier to methanol or using a different column chemistry as described in the troubleshooting section.

IV. Data Summary Tables

Table 1: Recommended Starting Conditions for Normal-Phase Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for non-polar to moderately polar compounds.[2]
Mobile Phase Hexanes/Ethyl AcetateA versatile and common solvent system with a wide polarity range.[11]
Initial Eluent 5-10% Ethyl Acetate in HexanesStart with low polarity to elute non-polar impurities first.[11]
Gradient Profile Step or Linear GradientGradually increase ethyl acetate to elute compounds of increasing polarity.
Loading Technique Dry LoadingMinimizes band broadening and improves resolution.[1]

Table 2: Comparison of Stationary Phases for RP-HPLC

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) Hydrophobic InteractionsGeneral purpose, good for separating compounds based on hydrophobicity.[5][6]
Phenyl-Hexyl Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic and unsaturated compounds.[13]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeExcellent for separating halogenated compounds, positional isomers, and polar compounds.[3][13]

V. References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019). Retrieved from

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025). Retrieved from

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. Retrieved from

  • HPLC Determination of Four Derivatives of Benzene - ResearchGate. Retrieved from

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015). Retrieved from

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024). Retrieved from

  • HPLC Determination of Four Derivatives of Benzene | Asian Journal of Chemistry. (2015). Retrieved from

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2026). Retrieved from

  • What is the Chemistry Behind Normal-Phase Flash Chromatography? - Biotage. (2023). Retrieved from

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Retrieved from

  • Technical Support Center: Purification of 1-Iodo-2,3,4-trimethoxybenzene - Benchchem. Retrieved from

  • Optimizing chromatographic purification for rapid results in chemical manufacturing | Biotage. Retrieved from

  • A Comparative Guide to Assessing the Purity of Synthesized (3-Iodopropoxy)benzene - Benchchem. Retrieved from

Sources

Overcoming solubility issues of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides field-proven troubleshooting strategies for handling highly lipophilic, poly-halogenated aromatic compounds, with a specific focus on overcoming the severe polar solvent insolubility of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene .

Designed for researchers and drug development professionals, this guide bridges the gap between theoretical thermodynamics and practical benchtop execution.

Part 1: Causality & Troubleshooting FAQs

Q: Why does 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene precipitate or form cloudy suspensions in standard polar organics like DMSO, DMF, or Methanol? A: The insolubility is driven by the severe thermodynamic penalty of cavity formation in cohesive polar solvents. This molecule is a "greasy brick" due to four structural factors:

  • The "Super-Halogen" Effect: The trifluoromethoxy (-OCF₃) group is exceptionally lipophilic, boasting a Hansch lipophilicity (π) parameter of +1.04, which drastically increases lipid solubility while rejecting polar media[1].

  • Heavy Halogenation: The presence of an iodine atom significantly increases the molecular volume and polarizability, which drastically raises the energetic cost of solvation in polar networks[2].

  • Aliphatic Bulk: The propyl chain adds pure hydrophobic bulk.

  • Steric Shielding: While the methoxy (-OCH₃) group is technically a polar hydrogen-bond acceptor, it is sterically shielded by the adjacent bulky propyl and -OCF₃ groups (ortho positions).

Because solvents like DMSO (dielectric constant ~47) and Methanol (~33) have high cohesive energy, they prefer to interact with themselves via dipole-dipole and H-bonding. The energy required to break these solvent-solvent bonds to create a cavity for this bulky, non-polar molecule is not compensated by the weak dispersion forces it offers.

Q: I need to prepare a high-concentration (e.g., 50 mM) master stock for high-throughput screening. Pure DMSO fails. What is the best solvent system? A: You must employ a "Bridge Solvent" strategy . By pre-dissolving the compound in a low-dielectric, miscible solvent, you disrupt the solute's crystal lattice before introducing it to a polar environment. Tetrahydrofuran (THF) is an excellent bridge. Alternatively, Hexafluoroisopropanol (HFIP) is a powerful fluorinated solvent that acts as a strong hydrogen-bond donor and is exceptionally effective at solvating fluorinated and heavily halogenated organic compounds[3]. A master stock utilizing 10% HFIP or THF in DMSO will maintain solubility.

Q: During Reversed-Phase HPLC (RP-HPLC), my compound exhibits severe peak tailing, carryover, or crashes out on the column. How do I fix the mobile phase? A: Halogenated benzenes exhibit strong halogen–π (X–π) interactions with carbon-based stationary phases, leading to excessive retention and poor peak shape[4]. Standard Water/Acetonitrile gradients lack the solvating power to overcome these interactions for the -OCF₃ and -I groups. To counteract this, incorporate a stronger organic modifier. Adding 10-20% THF or Isopropanol (IPA) to your Acetonitrile line (Mobile Phase B) will disrupt the X–π interactions and keep the highly lipophilic compound dissolved during the chromatographic run[4].

Part 2: Solvent Compatibility & Solubilization Efficacy

SolventDielectric Constant (ε)Solubilization EfficacyMechanism / Causality
Hexane / DCM 1.9 / 9.1High Favorable dispersion forces; "like-dissolves-like" for lipophilic aromatics.
HFIP 16.7High Strong H-bond donation and fluorophilic interactions overcome the fluorous penalty[3].
THF 7.5High Low cohesive energy; disrupts halogen-π stacking; excellent bridge solvent.
Methanol 33.0Low Protic network completely excludes bulky, non-polar halogens.
DMSO 46.7Low High cohesive energy makes cavity formation thermodynamically unfavorable.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Master Stock Solutions (The "Bridge" Method)

This self-validating protocol ensures the compound is truly dissolved rather than forming a deceptive colloidal nano-suspension.

Step 1: Initial Solvation

  • Weigh the required mass of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene into a glass vial (avoid plastics, as lipophilic halogens can leach plasticizers).

  • Add 10% of the final target volume using pure THF or HFIP.

  • Vortex for 30 seconds until the solid is visually dissolved.

Step 2: Carrier Solvent Integration

  • Slowly add the remaining 90% of the volume using anhydrous DMSO dropwise while continuously vortexing.

  • Causality: Dropwise addition prevents localized solvent shock, which would cause immediate micro-precipitation.

Step 3: Self-Validation (The Tyndall Effect Test)

  • In a darkened room, shine a red or green laser pointer directly through the glass vial.

  • Pass: The laser beam is invisible as it passes through the liquid. This confirms a true thermodynamic solution.

  • Fail: The laser beam is visible as a solid line of scattered light. This indicates a colloidal suspension. If this occurs, sonicate the vial at 40°C for 10 minutes, or increase the THF/HFIP ratio to 15%.

Protocol B: RP-HPLC Mobile Phase Optimization for Halogenated Aromatics

Use this protocol to prevent on-column precipitation and peak tailing.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in a mixture of 80% Acetonitrile / 20% THF .

  • Causality: THF acts as a competitive displacer for halogen-π interactions on the silica stationary phase, ensuring sharp peak elution[4].

Step 2: Sample Injection Preparation

  • Do not inject the sample in 100% DMSO. The viscosity and polarity mismatch will cause the compound to crash out at the column head.

  • Dilute your injection sample in a mixture that closely matches your initial gradient conditions (e.g., 50% Mobile Phase A / 50% Mobile Phase B).

Part 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Target Molecule: 5-Iodo-2-methoxy-1-propyl- 3-trifluoromethoxybenzene App Determine Downstream Application Start->App Bio In Vitro Bioassays (Aqueous/Polar Media) App->Bio Analytical Analytical (RP-HPLC/LC-MS) (Mobile Phase Compatibility) App->Analytical Synthesis Organic Synthesis (Non-polar Tolerance) App->Synthesis Bio_Sol Bridge Strategy: Dissolve in 100% THF or HFIP. Dilute slowly into DMSO, then assay buffer. Bio->Bio_Sol Anal_Sol Chromatography Strategy: Avoid pure DMSO injection. Add 10-20% THF or IPA to Organic Mobile Phase. Analytical->Anal_Sol Syn_Sol Direct Solvation: Dissolve directly in DCM, Toluene, or Hexane. Synthesis->Syn_Sol Validate Validation: Check for Tyndall Effect (Laser Pointer Test) Bio_Sol->Validate Anal_Sol->Validate Syn_Sol->Validate

Workflow for solubilizing highly lipophilic halogenated benzenes based on application.

Part 5: References

  • "Unexpected effect of halogenation on the water solubility of small organic compounds", National Institutes of Health (NIH) / PubMed.

  • "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials", National Institutes of Health (NIH) / PMC.

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design", National Institutes of Health (NIH) / PMC.

  • "HFIP in Organic Synthesis", ACS Publications / Chemical Reviews.

Sources

Safety Operating Guide

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Handling and Disposal of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

As a poly-substituted aromatic compound containing both iodine and a trifluoromethoxy group, 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene presents specific challenges for laboratory waste management. Because it contains multiple halogen atoms (fluorine and iodine), it cannot be disposed of via standard non-halogenated organic waste streams or aqueous drains[1].

This guide provides drug development professionals and researchers with a self-validating, EPA-compliant framework for the safe handling, segregation, and disposal of this specific chemical class.

Chemical Profiling and Waste Characterization

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazard profile.

  • Halogenated Nature: The presence of the trifluoromethoxy (–OCF₃) group and the iodine (–I) substituent classifies this compound strictly as a Halogenated Organic Waste [1][2].

  • Incineration Causality: During thermal destruction, halogenated organics generate highly corrosive acid gases, such as hydrogen fluoride (HF) and hydrogen iodide (HI), and carry the risk of forming toxic byproducts like dioxins if not incinerated at optimal temperatures[2]. Therefore, licensed disposal facilities must process this waste in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize these acids[2].

  • Physical Hazards: Similar fluorinated and iodinated anisole derivatives are typically volatile, flammable liquids or low-melting solids that can cause skin, eye, and respiratory irritation[3][4].

Step-by-Step Disposal Methodology

Academic and industrial laboratories must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalents) for hazardous waste management[5][6]. Do not attempt to chemically treat, neutralize, or destroy this compound in the laboratory without a specific EPA permit, as unauthorized lab-scale treatment of halogenated waste is strictly regulated and often prohibited[1].

Step 1: Waste Segregation (Critical)

  • Action: Deposit all liquid waste, rinsates, and mother liquors containing 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene into a dedicated waste carboy strictly designated for "Halogenated Organic Solvents."

  • Rationale: Mixing halogenated waste with non-halogenated waste (e.g., acetone, ethanol) drastically increases the cost of disposal for the entire volume, as the entire mixture must now be treated at a specialized halogen facility[2]. Furthermore, segregation prevents incompatible chemical reactions in the waste container.

Step 2: Primary Containment

  • Action: Use high-density polyethylene (HDPE) or amber glass containers for waste accumulation. Ensure the container has a tight-fitting, leak-proof cap (e.g., a PTFE-lined cap).

  • Rationale: These materials prevent solvent degradation and UV-induced homolytic cleavage of the carbon-iodine bond, which could release reactive iodine radicals or iodine gas over time.

Step 3: RCRA-Compliant Labeling

  • Action: The moment the first drop of waste enters the container, affix a "Hazardous Waste" tag[6].

  • Rationale: Regulatory compliance requires that the label clearly states the accumulation start date, the physical hazards (e.g., "Flammable," "Irritant"), and the specific chemical constituents (e.g., "Halogenated Organic Waste: contains 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene")[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA within the laboratory, ideally inside a ventilated fume hood or a flammables cabinet[3][4]. Place the container inside a secondary containment tray.

  • Rationale: Secondary containment captures catastrophic container failures, preventing the halogenated solvent from reaching laboratory drains or reacting with incompatible materials stored nearby[4].

Step 5: Final Transfer and Disposal

  • Action: Once the container is full, or the regulatory time limit is reached, transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][7].

  • Rationale: The contractor will transport the material to a permitted facility for high-temperature rotary kiln incineration[2][8].

Spill Response and Decontamination Protocol

In the event of an accidental release during synthesis or transfer, follow this validated containment protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the fume hood is operating at maximum exhaust. Remove all sources of ignition[3][4].

  • Containment: Do not use combustible materials like sawdust to absorb the spill. Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit absorbent (e.g., Chemizorb®)[3][9].

  • Collection: Use non-sparking tools to sweep up the absorbed mixture[3].

  • Solid Waste Disposal: Place the contaminated absorbent, along with any contaminated PPE (gloves, paper towels), into a solid hazardous waste container. Label it as "Solid Halogenated Debris" and arrange for disposal by approved specialists[7][9].

Quantitative Data: Waste Segregation Parameters

To maintain a self-validating safety system, laboratories should audit their waste streams against these standard compatibility parameters.

Waste CategoryPermitted ConstituentsProhibited ConstituentsFinal Disposal Method
Halogenated Organics 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene, DCM, ChloroformAlkali metals, strong oxidizers, aqueous acidsHigh-Temp Incineration with Caustic Scrubbing[2]
Non-Halogenated Organics Acetone, Ethanol, Hexane, TolueneAny compound containing F, Cl, Br, or IStandard Liquid Injection Incineration
Aqueous Waste Neutralized buffers, saltsOrganic solvents, water-reactive compoundsWastewater Treatment / Filtration

Workflow Visualization

The following diagram illustrates the logical lifecycle of halogenated waste from generation to final destruction, ensuring all personnel understand the downstream impact of proper laboratory segregation.

HalogenatedWasteFlow Gen Waste Generation (Halogenated Aromatic) Seg Segregation: Halogenated Stream Only Gen->Seg Label RCRA Labeling & Secondary Containment Seg->Label Transfer EHS / Licensed Contractor Pickup Label->Transfer Incineration Rotary Kiln Incineration (Caustic Scrubbing) Transfer->Incineration

Lifecycle of halogenated organic waste from laboratory generation to final thermal destruction.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: (Trifluoromethoxy)benzene. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Pace Analytical. Total Organic Halogens (TOX) Regulatory Overview. Retrieved from [Link]

  • Turner, R. J. (U.S. EPA). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene presents unique challenges in laboratory handling. This guide provides a detailed, step-by-step protocol for its safe management, from receipt to disposal, grounded in the principles of chemical safety and risk mitigation. The procedures outlined below are based on the known hazards of structurally similar halogenated and trifluoromethoxy-substituted aromatic compounds. Given the absence of specific toxicological data for this molecule, a cautious approach is paramount.

Hazard Assessment: Understanding the Risks
  • Irritation: Aromatic compounds containing halogens and trifluoromethoxy groups are often irritating to the skin, eyes, and respiratory system.[1][2][3]

  • Flammability: Many organic solvents and reagents, including those with trifluoromethoxy groups, are flammable and their vapors can form explosive mixtures with air.[1][4][5]

  • Toxicity: Halogenated aromatic compounds can possess toxic, carcinogenic, or mutagenic properties.[6] Inhalation of vapors and dermal contact are potential routes of exposure.[6]

  • Reactivity: This compound may be incompatible with strong oxidizing agents.[4] Upon combustion, it may generate highly toxic gases, including hydrogen iodide and hydrogen fluoride.[1]

Potential Hazard Rationale based on Structural Analogs
Skin and Eye Irritation Trifluoromethoxybenzene and iodinated aromatics are known irritants.[1][2][3]
Respiratory Irritation Inhalation of vapors may cause respiratory irritation.[1]
Flammability (Trifluoromethoxy)benzene is a flammable liquid.[1][4]
Toxicity Halogenated aromatic compounds are a class of chemicals with potential for significant health hazards.[6]
Environmental Hazard Iodinated compounds can be harmful to the environment and should not be disposed of down the drain.[7]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to minimize exposure. The following equipment should be considered mandatory when handling 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene.

  • Eye and Face Protection: Chemical splash goggles that meet EU (EN 166) or NIOSH (US) standards are required.[4][8][9] A face shield should be worn over the goggles, particularly when there is a risk of splashing during transfers or reactions.[8]

  • Hand Protection: Chemical-resistant gloves are necessary. Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide.[8]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, should be worn over personal clothing to maximize skin coverage.[8]

  • Foot Protection: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[8]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood. If work must be performed outside of a fume hood, or if there is a potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with an appropriate organic vapor cartridge is required.[1][8]

PPE_Donning cluster_0 Donning Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles Goggles Respirator->Goggles Face Shield Face Shield Goggles->Face Shield Gloves Gloves Face Shield->Gloves

Caption: Correct sequence for donning Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

3.1. Engineering Controls

  • Ventilation: Always handle 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene inside a properly functioning chemical fume hood to minimize inhalation exposure.[1][8]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4][8]

  • Ignition Sources: Due to the potential flammability, keep the compound away from open flames, hot surfaces, and sparks.[1][4][5] Use only non-sparking tools and explosion-proof equipment when handling larger quantities.[1][4][8]

3.2. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed vessel in a cool, dry, and well-ventilated area.[1][4][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.3. Handling and Use

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Aliquotting and Transfer: When transferring the compound, use spark-proof tools.[1] Ground and bond containers when transferring significant quantities to prevent static discharge.[1][4]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[2][3]

Handling_Workflow cluster_ppe PPE Required at all Handling Stages Receiving Receiving Storage Storage Receiving->Storage Handling in Fume Hood Handling in Fume Hood Storage->Handling in Fume Hood Use in Experiment Use in Experiment Handling in Fume Hood->Use in Experiment Spill Cleanup Spill Cleanup Handling in Fume Hood->Spill Cleanup Waste Collection Waste Collection Use in Experiment->Waste Collection Disposal Disposal Waste Collection->Disposal Goggles Goggles Gloves Gloves Lab Coat Lab Coat

Caption: Workflow for the safe handling of the chemical.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the contaminated material in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1]

Disposal Plan

Proper disposal of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[8]

  • Waste Collection: All waste containing this compound, including empty containers, contaminated gloves, and bench paper, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's hazardous waste disposal guidelines. Importantly, do not mix with bleach, as this can generate toxic fumes.[10]

  • Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal company.[7] Incineration at a specialized facility is a common method for the disposal of halogenated organic compounds.[11] Never dispose of this chemical down the drain.[7]

References

  • Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer. Available from: [Link]

  • How to Assess Aromatic Compounds for Waste Management. Patsnap Eureka. Available from: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. California Air Resources Board. Available from: [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. Available from: [Link]

  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). OSTI.GOV. Available from: [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Method for the halogenation of aromatic compounds. Google Patents.
  • Iodine Recycling Business. Godo Shigen Co., Ltd. Available from: [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Available from: [Link]

  • Halogenation of Aromatic Compounds. YouTube. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.